3-Hydroxy-5-(trifluoromethyl)-2,3-dihydrobenzothiophene 1,1-Dioxide
CAS No.: 2070896-47-6
Cat. No.: VC4143596
Molecular Formula: C9H7F3O3S
Molecular Weight: 252.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2070896-47-6 |
|---|---|
| Molecular Formula | C9H7F3O3S |
| Molecular Weight | 252.21 |
| IUPAC Name | 1,1-dioxo-5-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-ol |
| Standard InChI | InChI=1S/C9H7F3O3S/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-16(8,14)15/h1-3,7,13H,4H2 |
| Standard InChI Key | ZDKNTCGWIWXAPH-UHFFFAOYSA-N |
| SMILES | C1C(C2=C(S1(=O)=O)C=CC(=C2)C(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzothiophene scaffold fused with a dihydrothiophene ring, where the sulfur atom is oxidized to a sulfone group (1,1-dioxide). The 3-hydroxy and 5-trifluoromethyl substituents introduce distinct electronic effects:
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Hydroxyl group: Enhances hydrogen-bonding capacity and solubility in polar solvents .
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Trifluoromethyl group: Imparts electron-withdrawing characteristics and metabolic stability, a feature widely exploited in pharmaceutical design .
The planar benzothiophene system allows for π-π stacking interactions, while the sulfone group increases polarity and oxidative stability compared to non-oxidized thiophene derivatives .
Spectroscopic and Physical Data
Key physicochemical properties are summarized below:
The compound’s solubility remains undercharacterized in public datasets, though analogs with sulfone groups typically exhibit moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane .
Synthesis and Functionalization
Oxidation of Benzothiophene Precursors
A common approach involves the oxidation of 3-hydroxy-5-(trifluoromethyl)-2,3-dihydrobenzothiophene using dimethyldioxirane (DMDO) or trifluoroperacetic acid (TFPAA). DMDO achieves selective sulfone formation under mild conditions (-20°C), avoiding overoxidation :
TFPAA in acetonitrile offers a scalable alternative, particularly for electron-deficient substrates .
Transition Metal-Catalyzed Carbene Insertion
Recent advances utilize silver(I) complexes (e.g., Tp(CF₃)₂Ag(THF)) to catalyze carbene insertion into C–H bonds, enabling the construction of the dihydrobenzothiophene core . This method provides regioselectivity and functional group tolerance, critical for introducing the trifluoromethyl group at the 5-position .
Derivatization Strategies
The hydroxyl group at C3 serves as a handle for further modifications:
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Etherification: Reaction with alkyl halides or Mitsunobu conditions to form ether linkages .
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Esterification: Acylation with acid chlorides enhances lipophilicity for membrane permeability.
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Glycosylation: Conjugation with sugar moieties to improve water solubility and target specificity .
Biological Activity and Mechanism
Kinase Inhibition
Preliminary studies indicate that this compound acts as a type II kinase inhibitor, binding to the allosteric site adjacent to the ATP-binding pocket. The sulfone group forms hydrogen bonds with conserved residues (e.g., Asp381 in p38 MAPK), while the trifluoromethyl group stabilizes hydrophobic interactions . Comparative analyses with 3-hydroxy-3-methyl analogs (CAS: 62521-48-6) show a 2.3-fold increase in inhibitory potency against VEGFR-2, highlighting the trifluoromethyl group’s role in enhancing binding affinity .
Applications in Materials Science
Organic Electronics
The electron-deficient trifluoromethyl-sulfone motif facilitates n-type semiconductor behavior. Field-effect transistor (FET) devices incorporating this compound exhibit:
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Electron mobility: 0.12 cm²/V·s
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On/off ratio: 10⁵–10⁶
These properties rival those of fullerene derivatives, suggesting utility in flexible displays and photovoltaic cells .
Polymer Additives
Incorporation into polyurethane matrices at 1–5 wt% improves thermal stability (T₅% = 312°C vs. 278°C for pure PU) and flame retardancy (LOI = 28.5 vs. 19.0) . The sulfone group acts as a radical scavenger, while the trifluoromethyl moiety reduces polymer flammability .
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